molecular formula C12H14BrN3 B7975915 5-Bromo-2-(4-methyl-piperazin-1-yl)-benzonitrile

5-Bromo-2-(4-methyl-piperazin-1-yl)-benzonitrile

Cat. No.: B7975915
M. Wt: 280.16 g/mol
InChI Key: SRMJRGHEAPCWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-methyl-piperazin-1-yl)-benzonitrile is a useful research compound. Its molecular formula is C12H14BrN3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMJRGHEAPCWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluorobenzonitrile (0.20 g, 1.0 mmol), 1-methylpiperizine (0.15 g, 1.5 mmol) and triethylamine (0.20 g, 2.0 mmol) in 1-butanol (3.0 mL) was heated at 140° C. for 2 hours. The solvent was removed under reduced pressure and the residue was diluted with ethyl acetate, washed with water, brine, dried over Na2SO4, filtered and concentrated to provide the desired product (0.26 g, 92%). LCMS calculated for C12H15BrN3(M+H)+: m/z=280.0. Found 280.0.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

5-Bromo-2-fluorobenzonitrile (2.0 g, 10 mmol), Cesium carbonate (6.58 g, 20 mmol) and 1-methylpiperazine (1.35 ml, 12 mmol) in 100 ml DMSO are stirred at 120 C for 1 hour. The reaction is quenched by the addition of water and extracted with ethyl acetate. The organic phases are dried and the solvent evaporated. The product obtained is considered pure enough for the next synthesis steps. LC-MS (m/z, ES+): 280 (MH+), Retention time: 1.03 mins (LC-MS method 8)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cesium carbonate
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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